molecular formula C14H19NO4S B1399785 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 1135123-74-8

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No. B1399785
CAS RN: 1135123-74-8
M. Wt: 297.37 g/mol
InChI Key: PCUBTQXBYQTRII-UHFFFAOYSA-N
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Description

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (5-t-BMP) is a synthetic compound belonging to the class of thiopyridine-2,5-dicarboxylates. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other chemicals. 5-t-BMP has been studied extensively in recent years, and its uses and applications have been identified in a variety of scientific fields. In

Scientific Research Applications

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been studied extensively in recent years, and its uses and applications have been identified in a variety of scientific fields. It has been used as a catalyst in the synthesis of various pharmaceuticals, dyes, and other chemicals. It has also been used as a component of various electrochemical sensors and biosensors, as well as for the synthesis of novel materials for use in drug delivery systems. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

The exact mechanism of action of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been shown to interact with other proteins, such as phosphatidylinositol-4-phosphate 5-kinase, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate are still being studied. In animal studies, it has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to reduce the levels of inflammation-related proteins in the brain. In addition, 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate has been shown to have a protective effect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is relatively stable, and it is not easily degraded by light or heat. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very soluble in common laboratory buffers, and it can be difficult to work with in certain laboratory settings.

Future Directions

There are a number of possible future directions for 5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate. It could be further studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and diabetes. In addition, it could be used as a component of various electrochemical sensors and biosensors, as well as for the synthesis of novel materials for use in drug delivery systems. Finally, it could be used as a catalyst in the synthesis of various pharmaceuticals, dyes, and other chemicals.

properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(17)15-6-5-10-9(8-15)7-11(20-10)12(16)18-4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBTQXBYQTRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (300 mg, 1.1 mmol), potassium carbonate (150 mg, 1.1 mol) and methyl iodide (150 mg, 1.1 mmol) were stirred at room temperature for 4.5 hours in anhydrous N,N-dimethylformamide (3 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate to obtain crude 5-t-butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester. This was mixed with hydrochloric acid-saturated methanol (4 ml) and stirred at room temperature for 14 hours. By evaporating the solvent from the reaction solution under a reduced pressure, crude 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester hydrochloride was obtained. This compound and triethylamine (0.59 ml, 4.2 mmol) and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (310 mg, 1.0 mmol) were stirred at room temperature for 24 hours in anhydrous N,N-dimethylformamide (10 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 240 mg (0.56 mmol, 56% in yield) of the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
150 mg
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reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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